Furo[3,4-g][1,3]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
214489-59-5 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(12-5-10-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
UPAJEXVBTBRWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=COC=C31)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,4 G 1 2 Benzoxazole and Its Derivatives
Advanced and Sustainable Synthetic Pathways
Green Chemistry Applications in Benzoxazole (B165842) Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles to reduce waste, energy consumption, and the use of hazardous materials.
Microwave irradiation is a well-established technique for accelerating organic reactions. eurekaselect.comnih.gov It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.net The one-pot synthesis of benzoxazole and benzothiazole (B30560) libraries from 2-aminophenol (B121084) and aldehydes has been effectively achieved using microwave assistance, highlighting its utility in generating compound diversity quickly. eurekaselect.com This method is considered more energy-efficient and is a cornerstone of modern green synthetic chemistry. eurekaselect.comnih.gov
The use of ultrasonic irradiation provides an alternative energy source for chemical reactions, a field known as sonochemistry. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. kashanu.ac.irkashanu.ac.ir Ultrasound has been successfully applied to the synthesis of various benzoxazole derivatives. mdpi.comnih.gov For instance, the condensation of 2-aminophenol with benzaldehydes in the presence of ZnO nanoparticles can be completed in just 5 minutes at 50 °C under ultrasonic conditions, a significant improvement over conventional stirring. mdpi.com This method is noted for its high yields, short reaction times, and simple workup procedures. kashanu.ac.irkashanu.ac.ir
Mechanochemical synthesis, which involves grinding solid reactants together, often in the absence of a solvent, is an emerging green technique. The mechanical energy input can induce chemical reactions. This method has been applied to the multi-step synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com The formation of Schiff base precursors, for example, can be achieved by grinding 2-aminophenol, a benzaldehyde (B42025) derivative, and ZnO nanoparticles for as little as 5 minutes, demonstrating excellent yields and a significant reduction in reaction time and solvent use compared to traditional methods. mdpi.com
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. While direct biocatalytic routes to Furo[3,4-g] Current time information in Oskarshamn, SE.eurekaselect.combenzoxazole are not reported, related research shows the potential of this approach. For example, enzyme-catalyzed oxidation has been employed in the synthesis of 1,4-benzoxazines, which share structural similarities with benzoxazoles. acs.org This method offers advantages such as aqueous reaction conditions, ambient temperature and pH, and high selectivity. acs.org Furthermore, iron oxide magnetic nanoparticles have been synthesized in a green manner using aqueous extracts of clover leaves, demonstrating the synergy between biocatalysis and nanotechnology. nih.gov
Eliminating volatile organic solvents is a primary goal of green chemistry. Many modern synthetic routes for benzoxazoles are performed under solvent-free conditions, particularly those using nanoparticle catalysis or microwave irradiation. ajchem-a.comrsc.org For instance, the reaction of 2-aminophenol with aromatic aldehydes using a Fe₃O₄@SiO₂-SO₃H nanocatalyst proceeds efficiently at 50 °C without any solvent. ajchem-a.comajchem-a.com Additionally, Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as green reaction media. The synthesis of benzoxazole derivatives has been successfully carried out in a DES composed of choline (B1196258) chloride and oxalic acid under microwave irradiation, showcasing another sustainable alternative to conventional solvents. mdpi.com
Table 2: Overview of Green Synthesis Methods for Benzoxazoles
| Method | Energy Source | Key Features | Reaction Time |
|---|---|---|---|
| Microwave-Assisted | Microwaves | Rapid heating, High yields, Energy efficient. eurekaselect.com | Minutes. mdpi.com |
| Ultrasound-Promoted | Sound Waves | Enhanced reaction rates via cavitation. kashanu.ac.ir | Minutes. mdpi.com |
| Mechanochemical | Mechanical Force | Solvent-free, Rapid. mdpi.com | Minutes. mdpi.com |
| Solvent-Free | Thermal/Microwave | No volatile organic solvents, Easy workup. ajchem-a.com | Varies (e.g., 30 min). nih.gov |
| Deep Eutectic Solvents | Thermal/Microwave | Biodegradable and low-cost solvent alternative. mdpi.com | Varies. |
While the target compound Furo[3,4-g] Current time information in Oskarshamn, SE.eurekaselect.combenzoxazole remains elusive in the current body of scientific literature, the synthetic methodologies available for the foundational benzoxazole scaffold are robust, diverse, and increasingly aligned with the principles of green chemistry. The successful application of nanoparticle catalysis, microwave and ultrasound irradiation, and solvent-free conditions to the synthesis of simpler benzoxazoles provides a strong strategic framework for future research aimed at constructing novel and more complex fused heterocyclic systems.
One-Pot Multi-Component Reactions (MCRs) for Furo[3,4-g]Current time information in Oskarshamn, SE.nih.govbenzoxazole Assembly
Currently, there are no specific one-pot multi-component reactions reported in the scientific literature for the direct assembly of the Furo[3,4-g] Current time information in Oskarshamn, SE.nih.govbenzoxazole scaffold. MCRs are powerful tools for creating molecular complexity from simple precursors in a single step and have been applied to a wide variety of heterocyclic systems. researchgate.netsemanticscholar.org However, research has not yet been published detailing the application of this methodology to construct this specific furo-fused benzoxazole isomer. The development of such a reaction would require the identification of suitable starting materials that contain the necessary functionalities to form both the furan (B31954) and the benzoxazole rings in a tandem or sequential process.
Mechanistic Elucidation of Furo[3,4-g]Current time information in Oskarshamn, SE.nih.govbenzoxazole Formation Reactions
As there are no established synthetic methods for Furo[3,4-g] Current time information in Oskarshamn, SE.nih.govbenzoxazole, the mechanistic elucidation of its formation remains an open area of research.
Investigation of Proposed Reaction Pathways and Intermediates
No reaction pathways or intermediates for the synthesis of Furo[3,4-g] Current time information in Oskarshamn, SE.nih.govbenzoxazole have been proposed or investigated in the current body of scientific literature. Mechanistic studies typically follow the development of a successful synthetic protocol. Such investigations would involve a combination of experimental techniques (such as the isolation and characterization of intermediates, crossover experiments, and isotopic labeling) and computational modeling to map the energy landscape of the reaction. For the broader class of benzoxazoles, mechanisms often involve the condensation of a 2-aminophenol derivative with a carbonyl compound, followed by cyclization and aromatization. nih.govresearchgate.netnih.gov A plausible, yet entirely hypothetical, pathway for the title compound might involve an intramolecular cyclization of a suitably functionalized aminophenol precursor already containing a furan ring, but this has not been demonstrated.
Kinetic Studies of Furo[3,4-g]Current time information in Oskarshamn, SE.nih.govbenzoxazole Synthesis
There are no kinetic studies available for the synthesis of Furo[3,4-g] Current time information in Oskarshamn, SE.nih.govbenzoxazole. Kinetic analysis, which measures reaction rates and the influence of factors like concentration and temperature, is crucial for optimizing reaction conditions and understanding the rate-determining steps of a proposed mechanism. For related benzoxazole syntheses, kinetic analyses have been performed to understand the catalytic cycles and activation parameters of the reactions. researchgate.net However, without a viable synthetic route to Furo[3,4-g] Current time information in Oskarshamn, SE.nih.govbenzoxazole, such studies cannot be performed.
Spectroscopic and Structural Elucidation of Furo 3,4 G 1 2 Benzoxazole Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic methods offer a detailed view of the molecular framework and electronic environment of Furo[3,4-g] ipb.ptnih.govbenzoxazole (B165842) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are synergistically employed to piece together the structural puzzle.
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For Furo[3,4-g] ipb.ptnih.govbenzoxazole derivatives, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each nucleus, while 2D-NMR experiments establish connectivity.
In the ¹H NMR spectrum, protons on the aromatic benzoxazole portion are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the furan (B31954) ring would also resonate in the aromatic region, with their exact chemical shifts influenced by the substituents on the fused system.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbons of the benzene (B151609) ring and the heterocyclic furan and oxazole (B20620) rings typically resonate in the δ 110-165 ppm range. The chemical shifts of C2 and C5 in 1,3,4-oxadiazole derivatives, which are analogous to the oxazole ring, often have a narrow chemical shift difference, a characteristic that can aid in assignments researchgate.net. Combining 1D and 2D NMR experiments is a proven approach for elucidating the connectivity of carbons and protons in complex organic structures mdpi.com.
Two-dimensional NMR techniques are indispensable for unambiguous assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic and furan rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure and confirm the fusion pattern of the heterocyclic rings.
Table 1: Representative NMR Data for a Substituted Furo[3,4-g] ipb.ptnih.govbenzoxazole Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 4 | 115.2 | 7.85 (s) | C5a, C8b, C9a |
| 5 | 145.1 | - | - |
| 5a | 120.8 | - | - |
| 7 | 125.6 | 7.50 (d) | C5a, C8a |
| 8 | 128.9 | 7.65 (d) | C8b, C9a |
| 8a | 148.3 | - | - |
| 8b | 150.1 | - | - |
| 9a | 142.5 | - | - |
Note: Data are hypothetical and based on typical chemical shifts for benzoxazole and furan systems for illustrative purposes.
Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint for Furo[3,4-g] ipb.ptnih.govbenzoxazole derivatives.
The IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. Key expected absorptions include:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
C=N stretching of the oxazole ring: Expected in the 1650-1550 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ range.
C-O-C (ether) stretching of the furan and oxazole rings: Strong absorptions in the 1250-1050 cm⁻¹ region.
C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.
Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it a valuable complement to IR. uu.nl The symmetric breathing vibrations of the aromatic and heterocyclic rings are often prominent in the Raman spectrum. For furan and its derivatives, ring C-C symmetric and asymmetric stretching vibrations are typically observed between 1414-1033 cm⁻¹ globalresearchonline.net. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes. researchgate.net
Table 2: Principal Vibrational Modes for Furo[3,4-g] ipb.ptnih.govbenzoxazole Core
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=N Stretch (Oxazole) | 1640-1610 | IR, Raman |
| Aromatic Ring Skeletal Vibrations | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | 1260-1200 | IR |
| C-O-C Symmetric Stretch | 1080-1020 | Raman |
| C-H Out-of-Plane Bend | 900-750 | IR |
HRMS is a critical technique for determining the elemental composition of a molecule with high precision. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, confirming the identity of a synthesized Furo[3,4-g] ipb.ptnih.govbenzoxazole derivative.
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the parent ion, providing further structural confirmation. nih.gov Under techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is generated and then subjected to collision-induced dissociation (CID). A plausible fragmentation pathway for the Furo[3,4-g] ipb.ptnih.govbenzoxazole core might involve an initial retro-Diels-Alder (RDA) type cleavage of the furan or oxazole ring, followed by subsequent losses of small neutral molecules like CO, HCN, or acetylene. The analysis of these fragmentation patterns helps to confirm the connectivity of the fused ring system. researchgate.net
Table 3: Plausible HRMS Fragmentation Data for Furo[3,4-g] ipb.ptnih.govbenzoxazole
| Ion | Proposed Structure/Fragment | Calculated m/z (for C₉H₅NO₂) |
| [M+H]⁺ | Protonated Parent Molecule | 160.040 |
| [M+H - CO]⁺ | Loss of Carbon Monoxide | 132.045 |
| [M+H - C₂H₂]⁺ | Loss of Acetylene from Furan Ring | 134.029 |
| [C₇H₄N]⁺ | Benzisoxazole-type fragment | 102.034 |
Crystallographic Analysis
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and detailed picture of a molecule's constitution and its arrangement in the solid state.
SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and revealing the molecule's three-dimensional conformation. For the largely planar Furo[3,4-g] ipb.ptnih.govbenzoxazole system, SCXRD can quantify the degree of planarity and any subtle distortions from it. mdpi.com
Table 4: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.870 |
| b (Å) | 15.968 |
| c (Å) | 11.979 |
| β (°) | 100.28 |
| Volume (ų) | 1481.4 |
| Z (molecules/unit cell) | 4 |
| Note: Data adapted from a representative fused heterocyclic system for illustrative purposes. mdpi.com |
Understanding how molecules pack in a crystal is crucial for interpreting solid-state properties. Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For Furo[3,4-g] ipb.ptnih.govbenzoxazole derivatives, key interactions governing the crystal packing are likely to include:
π-π stacking: Interactions between the planar aromatic and heterocyclic rings of adjacent molecules.
C-H···O/N interactions: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen or nitrogen atoms of neighboring molecules.
H···H contacts: General van der Waals forces.
Table 5: Percentage Contributions of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.8 |
| C···H / H···C | 22.5 |
| N···H / H···N | 11.4 |
| O···H / H···O | 8.2 |
| C···C | 5.1 |
| Note: Data are representative and based on analogous heterocyclic structures. nih.gov |
Computational and Theoretical Investigations of Furo 3,4 G 1 2 Benzoxazole
Quantum Chemical Calculations
Natural Bond Orbital (NBO) and Charge Distribution Analysis:No published data is available.
Further research and dedicated computational studies would be required to generate the data necessary to fulfill the detailed request for Furo[3,4-g] researchgate.netnih.govbenzoxazole (B165842).
Molecular Modeling and Docking Studies
Conformational Dynamics and Molecular Dynamics Simulations
Extensive literature searches did not yield specific studies on the conformational dynamics and molecular dynamics simulations of the precise compound Furo[3,4-g] researchgate.netsciety.orgbenzoxazole. The available research focuses on related but structurally distinct heterocyclic systems, such as benzofuran-1,3,4-oxadiazoles, 1,3,4-oxadiazole encompassed benzoxazole derivatives, and other related benzoxazole structures. researchgate.netnih.gov
While computational methods are widely applied to understand the dynamic behavior of heterocyclic compounds, no dedicated molecular dynamics simulation studies for Furo[3,4-g] researchgate.netsciety.orgbenzoxazole could be identified. Such simulations for analogous compounds often involve assessing the stability of ligand-protein complexes, exploring conformational changes over time, and calculating binding free energies. researchgate.netnih.gov
For instance, molecular dynamics simulations on benzofuran-1,3,4-oxadiazole derivatives have been used to confirm the stability of these molecules within the active sites of enzymes. researchgate.netnih.gov These studies typically analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the dynamic stability of the system. However, without specific research on Furo[3,4-g] researchgate.netsciety.orgbenzoxazole, any discussion on its conformational dynamics would be speculative.
Therefore, this section cannot be completed as requested due to the absence of specific research data for Furo[3,4-g] researchgate.netsciety.orgbenzoxazole in the public domain.
Chemical Reactivity and Functionalization of the Furo 3,4 G 1 2 Benzoxazole Core
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution: The furan (B31954) portion of the molecule is inherently electron-rich and thus highly susceptible to electrophilic attack. The most probable sites for substitution would be the carbon atoms of the furan ring, analogous to the α-positions in furan itself, which are known to be highly reactive. The benzoxazole (B165842) portion, particularly the benzene (B151609) ring, can also undergo electrophilic substitution, although it is generally less reactive than the furan ring. The directing effects of the fused oxazole (B20620) ring would influence the position of substitution on the benzene ring.
Nucleophilic Aromatic Substitution: Nucleophilic substitution is less common for the parent heterocyclic systems under neutral conditions. However, the introduction of strong electron-withdrawing groups onto the benzoxazole ring could activate it towards nucleophilic attack. Similarly, the formation of intermediates that can stabilize a negative charge would facilitate nucleophilic reactions.
Derivatization Strategies for Enhancing Molecular Diversity
The structural framework of Furo[3,4-g] smolecule.comjocpr.combenzoxazole offers several avenues for derivatization to create a diverse library of compounds with potentially novel properties.
| Derivatization Strategy | Target Position(s) | Potential Reagents | Expected Functional Groups |
| Friedel-Crafts Acylation | Furan Ring | Acyl chlorides, Lewis acids (e.g., AlCl₃) | Acyl groups |
| Vilsmeier-Haack Reaction | Furan Ring | POCl₃, DMF | Formyl groups |
| Halogenation | Furan and Benzene Rings | NBS, NCS, Br₂ | Halogens (Br, Cl) |
| Nitration | Benzene Ring | HNO₃, H₂SO₄ | Nitro groups |
| Metalation-Substitution | Furan Ring | Organolithium reagents followed by electrophiles | Various substituents |
These strategies allow for the introduction of a wide array of functional groups, which can then be further modified to build molecular complexity.
Regioselectivity and Stereoselectivity Control in Functionalization Reactions
Controlling the position of functionalization (regioselectivity) is a key challenge in the synthesis of derivatives of Furo[3,4-g] smolecule.comjocpr.combenzoxazole. The inherent reactivity differences between the furan and benzene rings provide a primary level of control. For instance, milder electrophilic conditions would likely favor substitution on the more reactive furan ring.
Achieving specific regioselectivity within the furan or benzene rings would depend on the directing effects of existing substituents and the careful choice of reagents and reaction conditions. Stereoselectivity would become a critical consideration in reactions involving the addition to or formation of chiral centers, for example, during the reduction of a ketone derivative or in certain cycloaddition reactions.
Synthetic Transformations Leading to Related Fused Heterocyclic Systems
The Furo[3,4-g] smolecule.comjocpr.combenzoxazole core can serve as a scaffold for the synthesis of other, more complex fused heterocyclic systems. These transformations often involve ring-opening and ring-closing cascade reactions. For example, cleavage of the furan ring followed by intramolecular cyclization with a substituent on the benzoxazole portion could lead to entirely new heterocyclic frameworks. Similarly, reactions that involve the nitrogen or oxygen atoms of the oxazole ring could be employed to build additional fused rings. The specific pathways for these transformations would be highly dependent on the nature of the substituents present on the starting Furo[3,4-g] smolecule.comjocpr.combenzoxazole derivative.
Exploration of Academic Research Applications Based on Furo 3,4 G 1 2 Benzoxazole Scaffolds
Applications in Advanced Materials Science
Research into the specific Furo[3,4-g] Current time information in Oskarshamn, SE.semanticscholar.orgbenzoxazole (B165842) scaffold for materials science applications is not yet widely published. However, the well-documented photophysical properties of the broader benzoxazole class of compounds indicate potential avenues for future investigation.
Development of Fluorescent Probes and Chemosensors (e.g., Metal Ion Detection)
The benzoxazole core is a well-established fluorophore used in the design of chemosensors. Derivatives are known to exhibit changes in their fluorescence properties upon binding with specific analytes, making them valuable tools for detection. For instance, novel fluorescent probes incorporating a benzoxazole moiety have been synthesized and shown to respond to the presence of metal ions like Cu(II), Ni(II), and Hg(II) through a fluorescence quenching mechanism. Other designs have led to selective sensors for different metal ions, demonstrating the versatility of the benzoxazole scaffold in creating sensitive and selective detection agents.
Investigation as Photoluminescent Materials and Dye Components
Benzoxazole derivatives are recognized for their excellent optical properties, including strong fluorescence and high lipophilicity, which makes them suitable for use as sensing materials and components in dyes. The absorption and emission spectra of 2-substituted benzoxazole derivatives typically fall within the ultraviolet and visible regions, with studies reporting absorption bands around 315-336 nm and emission bands centered near 393-398 nm. The quantum yields can be significant, making them highly emissive and attractive for applications as photoluminescent materials.
Potential in Organic Electronic Devices (e.g., OLEDs, Photovoltaics)
Heterocyclic compounds featuring strong electron-withdrawing units are crucial in the development of materials for organic electronics. The electronic properties of molecules can be finely tuned by combining electron-donating and electron-accepting moieties. While research has focused on related structures like 2,1,3-benzothiadiazole for applications in organic light-emitting diodes (OLEDs) and organic solar cells, the inherent electronic characteristics of the benzoxazole system suggest that the Furo[3,4-g] Current time information in Oskarshamn, SE.semanticscholar.orgbenzoxazole scaffold could also be a candidate for investigation in these technologies.
Biochemical and Molecular Interaction Studies
The benzoxazole scaffold is a prominent feature in many biologically active compounds, leading to extensive research into its role in various biochemical and molecular interactions, particularly as an inhibitor of key enzymes.
Mechanism of Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase II, VEGFR-2, Akt, IGF1Rβ, PPARα/γ, COX pathways)
DNA Gyrase and Topoisomerase Inhibition
Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, is a validated target for antibiotics. nih.gov Benzoxazole derivatives have been identified as effective inhibitors of this enzyme. researchgate.net Studies have shown that these compounds can target the enzyme, which is present in bacteria but not in higher eukaryotes, making it a selective target for antibacterial drug development. researchgate.net For example, second-generation inhibitors based on a related 4,5,6,7-tetrahydrobenzo[d]thiazole core have demonstrated potent, nanomolar inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. nih.gov
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov Numerous studies have focused on designing and synthesizing benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds have shown significant anti-proliferative activity against various cancer cell lines. semanticscholar.orgfigshare.com
One study detailed a series of benzoxazole derivatives, with the most potent compound, 12l , exhibiting a VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. figshare.com This compound also induced apoptosis in HepG2 cancer cells and arrested the cell cycle, demonstrating its potential as an anticancer agent. semanticscholar.orgfigshare.com Another investigation found that compound 14o showed a potent VEGFR-2 inhibitory effect, comparable to the drug sorafenib. nih.gov
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition (IC₅₀ or Protein Concentration) |
|---|---|---|---|
| 12l | HepG2 | 10.50 | 97.38 nM (IC₅₀) |
| 12l | MCF-7 | 15.21 | 97.38 nM (IC₅₀) |
| 14o | - | - | 586.3 pg/ml |
| 14l | - | - | 636.2 pg/ml |
| 14b | - | - | 705.7 pg/ml |
| Sorafenib (Reference) | - | - | 547.8 pg/ml |
Receptor Antagonism/Agonism Research (e.g., Toll-like Receptor 9)
The benzoxazole structure is also explored in the context of receptor modulation. For example, a series of synthetic benzoxazole derivatives were found to have suppressive effects on interleukin-6 (IL-6) mediated signaling. nih.gov IL-6 is a cytokine involved in chronic inflammatory and autoimmune diseases. nih.gov Certain compounds in the series demonstrated strong suppression of the IL-6-induced phosphorylation of STAT3, a key step in its signaling pathway. nih.gov Specifically, compound 4 was shown to effectively suppress the production of inflammatory cytokines like IFN-γ and IL-17 by T cells, highlighting the potential of benzoxazole derivatives as receptor antagonists for treating inflammatory conditions. nih.gov While these studies establish the utility of the benzoxazole scaffold in receptor interaction, specific research targeting Toll-like Receptor 9 with Furo[3,4-g] Current time information in Oskarshamn, SE.semanticscholar.orgbenzoxazole derivatives is not yet prominent.
Based on a comprehensive search of available academic and scientific literature, there is no specific information available for the chemical compound “Furo[3,4-g] umich.edunih.govbenzoxazole”.
The performed searches for this exact molecular scaffold did not yield any relevant results regarding its academic research applications, including its molecular interactions with biological macromolecules or its utility as an intermediate or chiral auxiliary in complex organic synthesis.
The scientific literature extensively covers a wide range of related but structurally distinct compounds, such as other isomers of furobenzoxazoles, benzoxazoles, and various fused heterocyclic systems. However, data specifically pertaining to the Furo[3,4-g] umich.edunih.govbenzoxazole ring system is absent in the retrieved scholarly articles.
Therefore, it is not possible to provide the requested article with the specified outline and content, as there is no published research on “Furo[3,4-g] umich.edunih.govbenzoxazole” to draw upon.
Future Perspectives and Emerging Research Directions for Furo 3,4 G 1 2 Benzoxazole
Advancements in Scalable and Sustainable Synthetic Methodologies
The future synthesis of Furo[3,4-g] rsc.orgjetir.orgbenzoxazole (B165842) and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional multi-step syntheses often involve harsh conditions, toxic reagents, and significant waste production. rsc.org The focus is shifting towards methodologies that are not only efficient and high-yielding but also environmentally benign and scalable for industrial application.
Key advancements in this area include the development of one-pot synthesis protocols that reduce the number of intermediate purification steps, saving time, resources, and reducing solvent waste. semanticscholar.org The use of heterogeneous catalysts, particularly nanocatalysts, is a promising avenue. ajchem-a.com These catalysts, such as magnetic nanoparticles, offer high efficiency and can be easily recovered and reused for multiple reaction cycles, aligning with the goals of a circular economy. ajchem-a.comnih.gov
Furthermore, the replacement of conventional organic solvents with greener alternatives like water or deep eutectic solvents is a critical area of development. rsc.orgorgchemres.orgmdpi.com Energy-efficient synthesis methods, including microwave-assisted and ultrasound-assisted reactions, have been shown to significantly reduce reaction times and improve yields for benzoxazole synthesis. mdpi.com A life cycle assessment of various synthetic routes for 2-aryl benzoxazoles has demonstrated the superiority of continuous-flow (CF) technology over traditional batch synthesis in minimizing environmental impact, reducing carbon emissions, and lowering energy consumption. rsc.org These sustainable approaches are pivotal for the future large-scale production of complex heterocyclic systems like Furo[3,4-g] rsc.orgjetir.orgbenzoxazole.
| Sustainable Method | Key Advantages | Potential Impact on Furo[3,4-g] rsc.orgjetir.orgbenzoxazole Synthesis |
|---|---|---|
| Continuous-Flow (CF) Synthesis | Superior environmental profile, reduced carbon emissions, lower energy consumption. rsc.org | Enables safe, scalable, and waste-minimized industrial production. |
| Nanocatalysis (e.g., Magnetic Nanoparticles) | High efficiency, easy recovery and reusability, stability. ajchem-a.com | Lowers catalyst waste and cost, promoting greener reaction pathways. |
| Microwave/Ultrasound-Assisted Synthesis | Significant reduction in reaction times, often higher yields. mdpi.com | Accelerates the discovery and synthesis of new derivatives. |
| Green Solvents (e.g., Water, Deep Eutectic Solvents) | Reduced toxicity and environmental pollution. orgchemres.orgmdpi.com | Improves the safety and sustainability profile of the synthesis process. |
| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification. semanticscholar.org | Streamlines the synthesis of complex derivatives, making them more accessible. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design and discovery of novel Furo[3,4-g] rsc.orgjetir.orgbenzoxazole derivatives. These computational tools can process vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. researchgate.net This data-driven approach can significantly accelerate the identification of new molecules with desired properties, reducing the time and cost associated with drug discovery and materials science. nih.gov
One of the primary applications of AI in this context is in the development of Quantitative Structure-Activity Relationship (QSAR) models. For benzoxazole derivatives, QSAR studies have already been employed to correlate molecular descriptors with antimicrobial activity, providing a predictive framework for designing more potent agents. researchgate.net AI and ML algorithms can build more sophisticated and predictive QSAR models, enabling the high-throughput virtual screening of vast chemical libraries to identify promising candidates for synthesis and testing. nih.gov
| AI/ML Application | Description | Future Application for Furo[3,4-g] rsc.orgjetir.orgbenzoxazole |
|---|---|---|
| Predictive Modeling (QSAR) | Uses machine learning to build models that predict the biological activity or properties of compounds based on their chemical structure. researchgate.netresearchgate.net | Rapidly screen virtual libraries to identify derivatives with high potential as therapeutic agents or functional materials. |
| Generative Chemistry | AI algorithms design novel molecular structures with desired property profiles that do not exist in current databases. springernature.com | Create new Furo[3,4-g] rsc.orgjetir.orgbenzoxazole analogues optimized for specific targets (e.g., protein kinases, optical sensors). |
| High-Throughput Virtual Screening (HTVS) | AI-powered screening of large compound libraries to prioritize candidates for experimental testing. nih.gov | Efficiently identify lead compounds from millions of possibilities, saving significant time and resources. |
| Computer-Aided Synthesis Planning (CASP) | AI tools predict optimal and efficient synthetic pathways for target molecules. nih.gov | Accelerate the synthesis of computationally designed Furo[3,4-g] rsc.orgjetir.orgbenzoxazole derivatives. |
Exploration of Novel Applications in Emerging Interdisciplinary Fields
While the benzoxazole core is well-established in medicinal chemistry for its wide range of biological activities, including anticancer and antimicrobial effects, the future for Furo[3,4-g] rsc.orgjetir.orgbenzoxazole likely includes expansion into novel interdisciplinary fields such as materials science and optoelectronics. wisdomlib.orgnih.govmdpi.com The rigid, planar, and π-conjugated nature of this heterocyclic system provides a strong foundation for developing advanced functional materials.
In the field of optoelectronics, benzoxazole derivatives are gaining attention for their unique photophysical properties. For instance, certain benzoxazole-boron complexes are being explored for their applications in organic light-emitting diodes (OLEDs), bioimaging, and mechanochromic luminescence. nih.gov A recently developed benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has been shown to form multifunctional elastic crystals with a high quantum yield and excellent optical waveguide performance, making it suitable for flexible electronic devices and smart sensors. consensus.appresearchgate.net The furo-fused system in Furo[3,4-g] rsc.orgjetir.orgbenzoxazole could further tune these electronic and photophysical properties, opening doors to new applications.
Furthermore, the development of benzoxazole-based fluorescent probes for the detection of specific analytes represents another growing area of research. nih.gov The unique electronic structure of the Furo[3,4-g] rsc.orgjetir.orgbenzoxazole core could be functionalized to create highly sensitive and selective sensors for metal ions, anions, or biologically important molecules. The convergence of synthetic chemistry, materials science, and nanotechnology will be essential for realizing these novel applications, positioning Furo[3,4-g] rsc.orgjetir.orgbenzoxazole as a versatile scaffold for the next generation of advanced materials.
Q & A
Q. What are the established synthetic routes for Furo[3,4-g][1,3]benzoxazole derivatives, and how can reaction conditions be optimized?
A common method involves condensation of substituted benzaldehydes with heterocyclic precursors. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalyst screening : Testing acidic (e.g., H₂SO₄) or basic catalysts to improve yield.
- Temperature control : Extended reflux durations (6–8 hours) or microwave-assisted synthesis for faster kinetics.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- HPLC-PDA : Assesses purity (>95% recommended for pharmacological studies) .
Q. How should researchers design initial biological screening assays for these compounds?
Q. What purification strategies are effective for isolating this compound derivatives?
Q. How do structural modifications influence the compound’s stability under physiological conditions?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility.
- LogP optimization : Aim for 2–4 to balance membrane permeability and aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?
- Substituent variation : Synthesize analogs with halogen, alkyl, or aryl groups at positions 2, 5, and 7.
- Bioassay correlation : Test against target proteins (e.g., VEGFR-2, PCSK9) using enzyme inhibition assays .
- Computational modeling : Dock derivatives into protein active sites (e.g., VEGFR-2 PDB: 3VHE) to predict binding affinities .
Q. What computational methods are recommended for predicting pharmacokinetic properties?
Q. How should researchers resolve contradictions in reported biological activity data?
Q. What strategies improve selectivity for oncology targets while minimizing off-target effects?
Q. How can researchers benchmark this compound derivatives against existing benzoxazole-based drugs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
